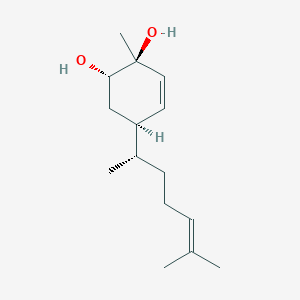

3,4-Dihydroxybisabola-1,10-diene

説明

特性

分子式 |

C15H26O2 |

|---|---|

分子量 |

238.37 g/mol |

IUPAC名 |

(1S,2S,5R)-2-methyl-5-[(2S)-6-methylhept-5-en-2-yl]cyclohex-3-ene-1,2-diol |

InChI |

InChI=1S/C15H26O2/c1-11(2)6-5-7-12(3)13-8-9-15(4,17)14(16)10-13/h6,8-9,12-14,16-17H,5,7,10H2,1-4H3/t12-,13+,14-,15-/m0/s1 |

InChIキー |

YRFJMOGROZTYPC-XGUBFFRZSA-N |

SMILES |

CC(CCC=C(C)C)C1CC(C(C=C1)(C)O)O |

異性体SMILES |

C[C@@H](CCC=C(C)C)[C@H]1C[C@@H]([C@@](C=C1)(C)O)O |

正規SMILES |

CC(CCC=C(C)C)C1CC(C(C=C1)(C)O)O |

製品の起源 |

United States |

Foundational & Exploratory

Unveiling 3,4-Dihydroxybisabola-1,10-diene: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxybisabola-1,10-diene is a sesquiterpenoid of growing interest within the scientific community. This technical guide provides a comprehensive overview of its primary natural sources, detailed methodologies for its isolation, and an exploration of its known biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources

The primary natural source of this compound identified to date is the rhizome of Curcuma xanthorrhiza Roxb. , a plant belonging to the Zingiberaceae family. This compound has also been reported in Curcuma longa . The rhizomes of Curcuma xanthorrhiza, commonly known as Javanese turmeric, are rich in a variety of bioactive compounds, including curcuminoids and other sesquiterpenoids.

Experimental Protocols: Isolation and Purification

While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, a general workflow can be inferred from standard phytochemical procedures for the separation of sesquiterpenoids from Curcuma species. The following represents a composite methodology based on common practices.

1. Extraction:

-

Objective: To extract a broad range of secondary metabolites, including sesquiterpenoids, from the plant material.

-

Protocol:

-

Air-dried and powdered rhizomes of Curcuma xanthorrhiza are subjected to maceration with ethanol (B145695) at room temperature.

-

The extraction process is typically repeated multiple times to ensure exhaustive extraction.

-

The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

2. Fractionation:

-

Objective: To separate the crude extract into fractions of varying polarity to enrich the concentration of sesquiterpenoids.

-

Protocol:

-

The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

-

The chloroform and ethyl acetate fractions are typically enriched in sesquiterpenoids.

-

3. Chromatographic Purification:

-

Objective: To isolate this compound from the enriched fractions.

-

Protocol:

-

The chloroform or ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification of the combined fractions is achieved through repeated column chromatography or by using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

4. Structure Elucidation:

-

Objective: To confirm the identity and structure of the isolated compound.

-

Methods: The structure of this compound is determined using a combination of spectroscopic techniques, including:

-

1D-NMR: ¹H and ¹³C NMR

-

2D-NMR: COSY, HSQC, HMBC

-

Mass Spectrometry (MS)

-

Infrared (IR) Spectroscopy

-

X-ray Single-Crystal Diffraction (if suitable crystals are obtained)

-

Quantitative Data

Currently, there is a lack of specific quantitative data in the available literature regarding the yield or concentration of this compound in the rhizomes of Curcuma xanthorrhiza. Further research is required to establish these parameters, which are crucial for assessing the viability of this plant as a commercial source of the compound.

Biological Activity and Signaling Pathways

To date, specific studies detailing the biological activity and associated signaling pathways of isolated this compound are limited. While extracts of Curcuma xanthorrhiza are known to possess anti-inflammatory properties, the direct contribution of this particular sesquiterpenoid to these effects has not been fully elucidated. Further investigation into the pharmacological properties of pure this compound is warranted to uncover its therapeutic potential.

Visualizations

Experimental Workflow for Isolation

Unveiling 3,4-Dihydroxybisabola-1,10-diene: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxybisabola-1,10-diene is a sesquiterpenoid of growing interest within the scientific community. This technical guide provides a comprehensive overview of its primary natural sources, detailed methodologies for its isolation, and an exploration of its known biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources

The primary natural source of this compound identified to date is the rhizome of Curcuma xanthorrhiza Roxb. , a plant belonging to the Zingiberaceae family. This compound has also been reported in Curcuma longa . The rhizomes of Curcuma xanthorrhiza, commonly known as Javanese turmeric, are rich in a variety of bioactive compounds, including curcuminoids and other sesquiterpenoids.

Experimental Protocols: Isolation and Purification

While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, a general workflow can be inferred from standard phytochemical procedures for the separation of sesquiterpenoids from Curcuma species. The following represents a composite methodology based on common practices.

1. Extraction:

-

Objective: To extract a broad range of secondary metabolites, including sesquiterpenoids, from the plant material.

-

Protocol:

-

Air-dried and powdered rhizomes of Curcuma xanthorrhiza are subjected to maceration with ethanol at room temperature.

-

The extraction process is typically repeated multiple times to ensure exhaustive extraction.

-

The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

2. Fractionation:

-

Objective: To separate the crude extract into fractions of varying polarity to enrich the concentration of sesquiterpenoids.

-

Protocol:

-

The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The chloroform and ethyl acetate fractions are typically enriched in sesquiterpenoids.

-

3. Chromatographic Purification:

-

Objective: To isolate this compound from the enriched fractions.

-

Protocol:

-

The chloroform or ethyl acetate fraction is subjected to column chromatography over silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification of the combined fractions is achieved through repeated column chromatography or by using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

4. Structure Elucidation:

-

Objective: To confirm the identity and structure of the isolated compound.

-

Methods: The structure of this compound is determined using a combination of spectroscopic techniques, including:

-

1D-NMR: ¹H and ¹³C NMR

-

2D-NMR: COSY, HSQC, HMBC

-

Mass Spectrometry (MS)

-

Infrared (IR) Spectroscopy

-

X-ray Single-Crystal Diffraction (if suitable crystals are obtained)

-

Quantitative Data

Currently, there is a lack of specific quantitative data in the available literature regarding the yield or concentration of this compound in the rhizomes of Curcuma xanthorrhiza. Further research is required to establish these parameters, which are crucial for assessing the viability of this plant as a commercial source of the compound.

Biological Activity and Signaling Pathways

To date, specific studies detailing the biological activity and associated signaling pathways of isolated this compound are limited. While extracts of Curcuma xanthorrhiza are known to possess anti-inflammatory properties, the direct contribution of this particular sesquiterpenoid to these effects has not been fully elucidated. Further investigation into the pharmacological properties of pure this compound is warranted to uncover its therapeutic potential.

Visualizations

Experimental Workflow for Isolation

Isolating 3,4-Dihydroxybisabola-1,10-diene from Curcuma xanthorrhiza: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of 3,4-Dihydroxybisabola-1,10-diene, a naturally occurring bisabolane (B3257923) sesquiterpenoid, from the rhizomes of Curcuma xanthorrhiza Roxb. This document details the experimental protocols, summarizes key quantitative data, and visualizes the workflow for clarity.

Introduction

Curcuma xanthorrhiza Roxb., commonly known as Javanese turmeric, is a medicinal plant rich in bioactive secondary metabolites, particularly terpenoids and curcuminoids. Among these, the bisabolane sesquiterpenoids are a significant class of compounds with a range of reported biological activities, including anti-inflammatory and anticancer properties. This compound is a specific sesquiterpenoid that has been successfully isolated and structurally elucidated from this plant. This guide serves as a technical resource for its extraction and purification.

Experimental Protocols

The following protocols are based on the successful isolation of this compound as described in the scientific literature.

Plant Material and Extraction

-

Plant Material: Air-dried and powdered rhizomes of Curcuma xanthorrhiza Roxb.

-

Extraction Solvent: 95% Ethanol (EtOH).

-

Procedure:

-

Macerate the powdered rhizomes (5.0 kg) with 95% EtOH at room temperature.

-

Repeat the extraction process three times to ensure exhaustive extraction of the plant material.

-

Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Solvent Partitioning

-

Solvents: Ethyl acetate (B1210297) (EtOAc) and Water (H₂O).

-

Procedure:

-

Suspend the crude ethanolic extract in H₂O.

-

Perform liquid-liquid partitioning with EtOAc.

-

Separate the EtOAc layer, which contains the less polar compounds, including sesquiterpenoids.

-

Evaporate the EtOAc under reduced pressure to yield the EtOAc-soluble fraction.

-

Chromatographic Purification

The purification of this compound from the ethyl acetate fraction is achieved through a series of chromatographic steps.

-

Step 1: Silica (B1680970) Gel Column Chromatography

-

Stationary Phase: Silica gel (200–300 mesh).

-

Mobile Phase: A gradient of petroleum ether and ethyl acetate (from 1:0 to 0:1, v/v).

-

Procedure:

-

Subject the EtOAc-soluble fraction to column chromatography on a silica gel column.

-

Elute the column with the gradient mobile phase.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Combine fractions that show similar TLC profiles.

-

-

-

Step 2: Sephadex LH-20 Column Chromatography

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Chloroform/Methanol (1:1, v/v).

-

Procedure:

-

Further purify the targeted fractions obtained from the silica gel column using a Sephadex LH-20 column.

-

Elute with the specified mobile phase to remove pigments and other impurities.

-

-

-

Step 3: Preparative Thin-Layer Chromatography (pTLC)

-

Stationary Phase: Silica gel GF254 plates.

-

Mobile Phase: Petroleum ether/Acetone (3:1, v/v).

-

Procedure:

-

Apply the partially purified fraction onto pTLC plates.

-

Develop the plates in the solvent system.

-

Visualize the bands under UV light.

-

Scrape the band corresponding to this compound and elute the compound from the silica gel with a suitable solvent (e.g., chloroform/methanol).

-

Evaporate the solvent to obtain the pure compound.

-

-

Data Presentation

The structural elucidation of this compound was performed using various spectroscopic techniques. The key data is summarized below.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Appearance | Colorless oil |

| Molecular Formula | C₁₅H₂₆O₂ |

| Molecular Weight | 238.37 g/mol |

| Mass Spectrometry (ESI-MS) | m/z 261.1825 [M+Na]⁺ (Calcd. for C₁₅H₂₆O₂Na, 261.1825) |

| Infrared (IR) ν (cm⁻¹) | 3421 (O-H), 2925, 1645, 1452, 1375, 1112, 1045, 969, 889 |

| ¹H-NMR (600 MHz, CDCl₃) | See Table 2 |

| ¹³C-NMR (150 MHz, CDCl₃) | See Table 2 |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 149.8 | 4.72 (s), 4.68 (s) |

| 2 | 108.9 | |

| 3 | 73.5 | 3.75 (dd, 9.0, 4.2) |

| 4 | 73.9 | |

| 5 | 48.5 | 1.95 (m) |

| 6 | 26.8 | 1.75 (m) |

| 7 | 31.2 | 1.45 (m) |

| 8 | 22.5 | 1.20 (m) |

| 9 | 38.4 | 1.98 (m) |

| 10 | 124.6 | 5.12 (t, 7.2) |

| 11 | 131.5 | |

| 12 | 25.7 | 1.68 (s) |

| 13 | 17.7 | 1.60 (s) |

| 14 | 23.4 | 1.25 (s) |

| 15 | 20.9 | 0.92 (d, 7.2) |

Mandatory Visualization

The following diagrams illustrate the experimental workflow and potential biological activities of this compound.

Caption: Isolation workflow for this compound.

Caption: Postulated signaling pathways affected by bisabolane sesquiterpenoids.

Isolating 3,4-Dihydroxybisabola-1,10-diene from Curcuma xanthorrhiza: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of 3,4-Dihydroxybisabola-1,10-diene, a naturally occurring bisabolane sesquiterpenoid, from the rhizomes of Curcuma xanthorrhiza Roxb. This document details the experimental protocols, summarizes key quantitative data, and visualizes the workflow for clarity.

Introduction

Curcuma xanthorrhiza Roxb., commonly known as Javanese turmeric, is a medicinal plant rich in bioactive secondary metabolites, particularly terpenoids and curcuminoids. Among these, the bisabolane sesquiterpenoids are a significant class of compounds with a range of reported biological activities, including anti-inflammatory and anticancer properties. This compound is a specific sesquiterpenoid that has been successfully isolated and structurally elucidated from this plant. This guide serves as a technical resource for its extraction and purification.

Experimental Protocols

The following protocols are based on the successful isolation of this compound as described in the scientific literature.

Plant Material and Extraction

-

Plant Material: Air-dried and powdered rhizomes of Curcuma xanthorrhiza Roxb.

-

Extraction Solvent: 95% Ethanol (EtOH).

-

Procedure:

-

Macerate the powdered rhizomes (5.0 kg) with 95% EtOH at room temperature.

-

Repeat the extraction process three times to ensure exhaustive extraction of the plant material.

-

Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Solvent Partitioning

-

Solvents: Ethyl acetate (EtOAc) and Water (H₂O).

-

Procedure:

-

Suspend the crude ethanolic extract in H₂O.

-

Perform liquid-liquid partitioning with EtOAc.

-

Separate the EtOAc layer, which contains the less polar compounds, including sesquiterpenoids.

-

Evaporate the EtOAc under reduced pressure to yield the EtOAc-soluble fraction.

-

Chromatographic Purification

The purification of this compound from the ethyl acetate fraction is achieved through a series of chromatographic steps.

-

Step 1: Silica Gel Column Chromatography

-

Stationary Phase: Silica gel (200–300 mesh).

-

Mobile Phase: A gradient of petroleum ether and ethyl acetate (from 1:0 to 0:1, v/v).

-

Procedure:

-

Subject the EtOAc-soluble fraction to column chromatography on a silica gel column.

-

Elute the column with the gradient mobile phase.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Combine fractions that show similar TLC profiles.

-

-

-

Step 2: Sephadex LH-20 Column Chromatography

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Chloroform/Methanol (1:1, v/v).

-

Procedure:

-

Further purify the targeted fractions obtained from the silica gel column using a Sephadex LH-20 column.

-

Elute with the specified mobile phase to remove pigments and other impurities.

-

-

-

Step 3: Preparative Thin-Layer Chromatography (pTLC)

-

Stationary Phase: Silica gel GF254 plates.

-

Mobile Phase: Petroleum ether/Acetone (3:1, v/v).

-

Procedure:

-

Apply the partially purified fraction onto pTLC plates.

-

Develop the plates in the solvent system.

-

Visualize the bands under UV light.

-

Scrape the band corresponding to this compound and elute the compound from the silica gel with a suitable solvent (e.g., chloroform/methanol).

-

Evaporate the solvent to obtain the pure compound.

-

-

Data Presentation

The structural elucidation of this compound was performed using various spectroscopic techniques. The key data is summarized below.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Appearance | Colorless oil |

| Molecular Formula | C₁₅H₂₆O₂ |

| Molecular Weight | 238.37 g/mol |

| Mass Spectrometry (ESI-MS) | m/z 261.1825 [M+Na]⁺ (Calcd. for C₁₅H₂₆O₂Na, 261.1825) |

| Infrared (IR) ν (cm⁻¹) | 3421 (O-H), 2925, 1645, 1452, 1375, 1112, 1045, 969, 889 |

| ¹H-NMR (600 MHz, CDCl₃) | See Table 2 |

| ¹³C-NMR (150 MHz, CDCl₃) | See Table 2 |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 149.8 | 4.72 (s), 4.68 (s) |

| 2 | 108.9 | |

| 3 | 73.5 | 3.75 (dd, 9.0, 4.2) |

| 4 | 73.9 | |

| 5 | 48.5 | 1.95 (m) |

| 6 | 26.8 | 1.75 (m) |

| 7 | 31.2 | 1.45 (m) |

| 8 | 22.5 | 1.20 (m) |

| 9 | 38.4 | 1.98 (m) |

| 10 | 124.6 | 5.12 (t, 7.2) |

| 11 | 131.5 | |

| 12 | 25.7 | 1.68 (s) |

| 13 | 17.7 | 1.60 (s) |

| 14 | 23.4 | 1.25 (s) |

| 15 | 20.9 | 0.92 (d, 7.2) |

Mandatory Visualization

The following diagrams illustrate the experimental workflow and potential biological activities of this compound.

Caption: Isolation workflow for this compound.

Caption: Postulated signaling pathways affected by bisabolane sesquiterpenoids.

A Technical Guide to the Biosynthesis of Bisabolane Sesquiterpenoids in Plants

For Researchers, Scientists, and Drug Development Professionals

Bisabolane-type sesquiterpenoids are a significant class of monocyclic sesquiterpenoids built upon a 15-carbon skeleton.[1] Widely distributed in the plant kingdom and also found in fungi and marine organisms, these compounds exhibit a vast structural diversity.[1][2][3] This structural variety underpins a wide range of potent biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, making them a rich source for drug discovery and development.[1][3][4] In plants, these compounds are crucial for defense against herbivores and pathogens and for attracting pollinators.[5][6]

This guide provides an in-depth overview of the biosynthetic pathways, regulatory mechanisms, and key experimental methodologies pertinent to the study of bisabolane (B3257923) sesquiterpenoids, designed to serve as a comprehensive resource for professionals in the field.

The Core Biosynthetic Pathway: From Primary Metabolism to Sesquiterpenoid Skeletons

The biosynthesis of all terpenoids, including bisabolanes, begins with the universal five-carbon building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[7] Plants utilize two distinct pathways, compartmentalized within the cell, to produce these precursors.

-

The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway converts acetyl-CoA into IPP. It is the primary source of precursors for sesquiterpenoids (C15) and triterpenes (C30).[8]

-

The Methylerythritol Phosphate (MEP) Pathway: Housed in the plastids, this pathway synthesizes IPP and DMAPP from pyruvate (B1213749) and glyceraldehyde-3-phosphate. The MEP pathway predominantly supplies precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40, e.g., carotenoids).[7][9]

The C5 units are sequentially assembled into larger molecules. Farnesyl pyrophosphate synthase (FPPS), a key enzyme, catalyzes the head-to-tail condensation of two IPP molecules with one DMAPP molecule to form the C15 compound farnesyl pyrophosphate (FPP) .[8][10] FPP is the universal precursor for all sesquiterpenoids.

The remarkable diversity of bisabolane structures arises from the activity of sesquiterpene synthases (TPSs) . Specifically, enzymes like (α, β, or γ)-bisabolene synthase catalyze the conversion of the linear FPP molecule into complex monocyclic skeletons. This transformation typically involves three main steps:

-

Ionization: The diphosphate (B83284) group of FPP departs, generating a farnesyl carbocation.

-

Cyclization: The carbocation undergoes a 1,6-ring closure to form the characteristic bisabolyl cation.[10]

-

Rearrangement and Termination: The bisabolyl cation can then undergo a series of rearrangements (e.g., hydride shifts) and terminate the reaction through deprotonation or quenching with water to yield a variety of stable bisabolene (B7822174) isomers or bisabolol, respectively.[11][12]

Regulation of Biosynthesis

Bisabolane biosynthesis is a tightly controlled process, regulated by developmental cues and in response to environmental stimuli.[6]

-

Transcriptional Control: The expression of genes encoding key enzymes, particularly TPSs, is a primary point of regulation. Families of transcription factors, such as AP2/ERF, WRKY, and bHLH, have been shown to bind to the promoter regions of TPS genes and modulate their expression.[7]

-

Phytohormonal Signaling: Plant hormones are central to inducing defense responses. Jasmonic acid (JA) and its derivatives are well-known elicitors of terpenoid biosynthesis.[13] Upon herbivore attack or wounding, JA levels rise, triggering a signaling cascade that removes repressor proteins (JAZ) and allows transcription factors (e.g., MYC2) to activate the expression of TPS and other pathway genes.

-

Environmental Factors: Both biotic stresses (e.g., pathogen or insect attack) and abiotic factors (e.g., light intensity, temperature) can significantly influence the production and accumulation of sesquiterpenoids.[6][13]

Quantitative Data on Bisabolane Production

The efficiency of bisabolane production depends on the kinetic properties of the specific synthase enzyme and the availability of the FPP precursor. Metabolic engineering in microbial hosts has become a common strategy for high-level production and has provided valuable quantitative data.

Table 1: Selected Bisabolene Synthase Titers from Engineered Microbes

| Enzyme (Source Organism) | Host Organism | Culture Condition | Titer (mg/L) | Primary Product(s) |

| AgBIS (Abies grandis) | E. coli | Shake Flask | 389 ± 49 | α-Bisabolene |

| Ag1 (Abies grandis) | S. cerevisiae | Shake Flask | >900 | α-Bisabolene |

| AcTPS5 (Antrodia cinnamomea) | S. cerevisiae | Fed-batch Fermentation | 2690 | γ-Bisabolene |

Data compiled from references[8][14].

Experimental Protocols

A robust methodological framework is essential for the study of bisabolane sesquiterpenoids. This involves extraction from the plant matrix, purification, identification, and functional characterization of the biosynthetic enzymes.

General Workflow for Analysis

The overall process for analyzing bisabolanes from a plant source follows a logical progression from raw biological material to confirmed chemical structures.

Protocol: Extraction and Analysis by GC-MS

This protocol provides a general method for the extraction and analysis of volatile and semi-volatile sesquiterpenoids from plant tissue.

-

Sample Preparation: Freeze ~500 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction: Transfer the powder to a glass vial. Add 2 mL of a non-polar solvent (e.g., n-hexane or ethyl acetate) containing an internal standard (e.g., 10 µg/mL of n-dodecane) for quantification. Vortex vigorously for 1 minute and incubate at room temperature for 2 hours with occasional shaking.

-

Purification: Centrifuge the mixture at 3,000 x g for 10 minutes. Carefully transfer the supernatant to a new vial. For cleaner samples, pass the supernatant through a small silica gel plug to remove polar compounds.

-

Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen gas to a final volume of ~200 µL.

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the extract into the GC-MS system.

-

GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). Set the injector temperature to 250°C. Use a temperature program such as: start at 60°C for 2 min, ramp to 240°C at a rate of 5°C/min, and hold for 5 min. Use Helium as the carrier gas.[15]

-

MS Conditions: Set the ion source temperature to 230°C. Acquire mass spectra in the range of m/z 40-400.[15]

-

Identification: Identify compounds by comparing their retention times and mass spectra against reference libraries (e.g., NIST, Wiley) and, when possible, authentic standards.[15]

-

Protocol: In Vitro Sesquiterpene Synthase Activity Assay

This protocol is for determining the product profile of a purified recombinant TPS enzyme.

-

Reaction Mixture Preparation: In a 1 mL glass vial, prepare a 500 µL reaction mixture containing:

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.2)

-

10 mM MgCl₂ (essential cofactor)

-

10% (v/v) Glycerol

-

10 µM (E,E)-Farnesyl Pyrophosphate (FPP) substrate

-

-

Enzyme Addition: Add 1-5 µg of purified TPS enzyme to initiate the reaction.

-

Incubation: Overlay the aqueous reaction mixture with 400 µL of n-hexane (to trap volatile products). Seal the vial and incubate at 30°C for 1-2 hours.

-

Reaction Quenching & Extraction: Stop the reaction by vortexing vigorously for 30 seconds. This simultaneously denatures the enzyme and extracts the sesquiterpene products into the hexane layer.

-

Sample Preparation for GC-MS: Centrifuge the vial to separate the phases. Transfer the upper hexane layer to a new vial for analysis.

-

Analysis: Analyze the hexane extract by GC-MS as described in Protocol 4.2 to identify the enzymatic products.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]

- 3. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diversity, regulation, and genetic manipulation of plant mono- and sesquiterpenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diversity, regulation, and genetic manipulation of plant mono- and sesquiterpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Identification and microbial production of a terpene-based advanced biofuel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

A Technical Guide to the Biosynthesis of Bisabolane Sesquiterpenoids in Plants

For Researchers, Scientists, and Drug Development Professionals

Bisabolane-type sesquiterpenoids are a significant class of monocyclic sesquiterpenoids built upon a 15-carbon skeleton.[1] Widely distributed in the plant kingdom and also found in fungi and marine organisms, these compounds exhibit a vast structural diversity.[1][2][3] This structural variety underpins a wide range of potent biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, making them a rich source for drug discovery and development.[1][3][4] In plants, these compounds are crucial for defense against herbivores and pathogens and for attracting pollinators.[5][6]

This guide provides an in-depth overview of the biosynthetic pathways, regulatory mechanisms, and key experimental methodologies pertinent to the study of bisabolane sesquiterpenoids, designed to serve as a comprehensive resource for professionals in the field.

The Core Biosynthetic Pathway: From Primary Metabolism to Sesquiterpenoid Skeletons

The biosynthesis of all terpenoids, including bisabolanes, begins with the universal five-carbon building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[7] Plants utilize two distinct pathways, compartmentalized within the cell, to produce these precursors.

-

The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway converts acetyl-CoA into IPP. It is the primary source of precursors for sesquiterpenoids (C15) and triterpenes (C30).[8]

-

The Methylerythritol Phosphate (MEP) Pathway: Housed in the plastids, this pathway synthesizes IPP and DMAPP from pyruvate and glyceraldehyde-3-phosphate. The MEP pathway predominantly supplies precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40, e.g., carotenoids).[7][9]

The C5 units are sequentially assembled into larger molecules. Farnesyl pyrophosphate synthase (FPPS), a key enzyme, catalyzes the head-to-tail condensation of two IPP molecules with one DMAPP molecule to form the C15 compound farnesyl pyrophosphate (FPP) .[8][10] FPP is the universal precursor for all sesquiterpenoids.

The remarkable diversity of bisabolane structures arises from the activity of sesquiterpene synthases (TPSs) . Specifically, enzymes like (α, β, or γ)-bisabolene synthase catalyze the conversion of the linear FPP molecule into complex monocyclic skeletons. This transformation typically involves three main steps:

-

Ionization: The diphosphate group of FPP departs, generating a farnesyl carbocation.

-

Cyclization: The carbocation undergoes a 1,6-ring closure to form the characteristic bisabolyl cation.[10]

-

Rearrangement and Termination: The bisabolyl cation can then undergo a series of rearrangements (e.g., hydride shifts) and terminate the reaction through deprotonation or quenching with water to yield a variety of stable bisabolene isomers or bisabolol, respectively.[11][12]

Regulation of Biosynthesis

Bisabolane biosynthesis is a tightly controlled process, regulated by developmental cues and in response to environmental stimuli.[6]

-

Transcriptional Control: The expression of genes encoding key enzymes, particularly TPSs, is a primary point of regulation. Families of transcription factors, such as AP2/ERF, WRKY, and bHLH, have been shown to bind to the promoter regions of TPS genes and modulate their expression.[7]

-

Phytohormonal Signaling: Plant hormones are central to inducing defense responses. Jasmonic acid (JA) and its derivatives are well-known elicitors of terpenoid biosynthesis.[13] Upon herbivore attack or wounding, JA levels rise, triggering a signaling cascade that removes repressor proteins (JAZ) and allows transcription factors (e.g., MYC2) to activate the expression of TPS and other pathway genes.

-

Environmental Factors: Both biotic stresses (e.g., pathogen or insect attack) and abiotic factors (e.g., light intensity, temperature) can significantly influence the production and accumulation of sesquiterpenoids.[6][13]

Quantitative Data on Bisabolane Production

The efficiency of bisabolane production depends on the kinetic properties of the specific synthase enzyme and the availability of the FPP precursor. Metabolic engineering in microbial hosts has become a common strategy for high-level production and has provided valuable quantitative data.

Table 1: Selected Bisabolene Synthase Titers from Engineered Microbes

| Enzyme (Source Organism) | Host Organism | Culture Condition | Titer (mg/L) | Primary Product(s) |

| AgBIS (Abies grandis) | E. coli | Shake Flask | 389 ± 49 | α-Bisabolene |

| Ag1 (Abies grandis) | S. cerevisiae | Shake Flask | >900 | α-Bisabolene |

| AcTPS5 (Antrodia cinnamomea) | S. cerevisiae | Fed-batch Fermentation | 2690 | γ-Bisabolene |

Data compiled from references[8][14].

Experimental Protocols

A robust methodological framework is essential for the study of bisabolane sesquiterpenoids. This involves extraction from the plant matrix, purification, identification, and functional characterization of the biosynthetic enzymes.

General Workflow for Analysis

The overall process for analyzing bisabolanes from a plant source follows a logical progression from raw biological material to confirmed chemical structures.

Protocol: Extraction and Analysis by GC-MS

This protocol provides a general method for the extraction and analysis of volatile and semi-volatile sesquiterpenoids from plant tissue.

-

Sample Preparation: Freeze ~500 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction: Transfer the powder to a glass vial. Add 2 mL of a non-polar solvent (e.g., n-hexane or ethyl acetate) containing an internal standard (e.g., 10 µg/mL of n-dodecane) for quantification. Vortex vigorously for 1 minute and incubate at room temperature for 2 hours with occasional shaking.

-

Purification: Centrifuge the mixture at 3,000 x g for 10 minutes. Carefully transfer the supernatant to a new vial. For cleaner samples, pass the supernatant through a small silica gel plug to remove polar compounds.

-

Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen gas to a final volume of ~200 µL.

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the extract into the GC-MS system.

-

GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). Set the injector temperature to 250°C. Use a temperature program such as: start at 60°C for 2 min, ramp to 240°C at a rate of 5°C/min, and hold for 5 min. Use Helium as the carrier gas.[15]

-

MS Conditions: Set the ion source temperature to 230°C. Acquire mass spectra in the range of m/z 40-400.[15]

-

Identification: Identify compounds by comparing their retention times and mass spectra against reference libraries (e.g., NIST, Wiley) and, when possible, authentic standards.[15]

-

Protocol: In Vitro Sesquiterpene Synthase Activity Assay

This protocol is for determining the product profile of a purified recombinant TPS enzyme.

-

Reaction Mixture Preparation: In a 1 mL glass vial, prepare a 500 µL reaction mixture containing:

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.2)

-

10 mM MgCl₂ (essential cofactor)

-

10% (v/v) Glycerol

-

10 µM (E,E)-Farnesyl Pyrophosphate (FPP) substrate

-

-

Enzyme Addition: Add 1-5 µg of purified TPS enzyme to initiate the reaction.

-

Incubation: Overlay the aqueous reaction mixture with 400 µL of n-hexane (to trap volatile products). Seal the vial and incubate at 30°C for 1-2 hours.

-

Reaction Quenching & Extraction: Stop the reaction by vortexing vigorously for 30 seconds. This simultaneously denatures the enzyme and extracts the sesquiterpene products into the hexane layer.

-

Sample Preparation for GC-MS: Centrifuge the vial to separate the phases. Transfer the upper hexane layer to a new vial for analysis.

-

Analysis: Analyze the hexane extract by GC-MS as described in Protocol 4.2 to identify the enzymatic products.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]

- 3. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diversity, regulation, and genetic manipulation of plant mono- and sesquiterpenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diversity, regulation, and genetic manipulation of plant mono- and sesquiterpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Identification and microbial production of a terpene-based advanced biofuel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

In-Depth Technical Guide: 3,4-Dihydroxybisabola-1,10-diene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, spectroscopic properties, and isolation of the natural product 3,4-Dihydroxybisabola-1,10-diene. This sesquiterpenoid, isolated from the rhizomes of Curcuma xanthorrhiza Roxb., represents a molecule of interest for further investigation in drug discovery and development. This document compiles available data on its chemical identification and provides a detailed experimental protocol for its isolation, serving as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and medicinal chemistry.

Chemical Structure and Properties

This compound is a bisabolane (B3257923) sesquiterpenoid characterized by a cyclohexene (B86901) ring and a substituted heptene (B3026448) side chain. Its chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₂₆O₂ |

| Molecular Weight | 238.37 g/mol |

| IUPAC Name | (1S,2S,5R)-2-methyl-5-[(2S)-6-methylhept-5-en-2-yl]cyclohex-3-ene-1,2-diol[1] |

| CAS Number | 129673-87-6[1] |

| SMILES | C--INVALID-LINK--[C@H]1C--INVALID-LINK--(C)O">C@@HO |

| InChI | InChI=1S/C15H26O2/c1-11(2)6-5-7-12(3)13-8-9-15(4,17)14(16)10-13/h6,8-9,12-14,16-17H,5,7,10H2,1-4H3/t12-,13+,14-,15-/m0/s1 |

| InChIKey | YRFJMOGROZTYPC-XGUBFFRZSA-N |

| Natural Source | Rhizomes of Curcuma xanthorrhiza Roxb. and Curcuma longa[1] |

| Appearance | Colorless oil |

Spectroscopic Data

The structural elucidation of this compound was accomplished through comprehensive spectroscopic analysis, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

¹³C-NMR Spectral Data

The following table summarizes the ¹³C-NMR chemical shifts for this compound.

| Carbon Atom | Chemical Shift (δ) in ppm |

| 1 | 135.2 |

| 2 | 124.7 |

| 3 | 71.9 |

| 4 | 73.5 |

| 5 | 29.8 |

| 6 | 31.2 |

| 7 | 45.1 |

| 8 | 22.4 |

| 9 | 38.2 |

| 10 | 124.1 |

| 11 | 131.7 |

| 12 | 25.7 |

| 13 | 17.7 |

| 14 | 21.1 |

| 15 | 23.5 |

¹H-NMR Spectral Data

The ¹H-NMR spectral data provides detailed information about the proton environment within the molecule.

| Proton(s) | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 5.65 | d | 10.0 |

| H-5α | 1.95 | m | |

| H-5β | 1.50 | m | |

| H-6α | 2.10 | m | |

| H-6β | 1.85 | m | |

| H-7 | 1.70 | m | |

| H-8 | 1.30 | m | |

| H-9 | 2.00 | m | |

| H-10 | 5.10 | t | 7.0 |

| H-12 | 1.68 | s | |

| H-13 | 1.60 | s | |

| H-14 | 0.95 | d | 7.0 |

| H-15 | 1.25 | s |

Experimental Protocols

Isolation of this compound from Curcuma xanthorrhiza

The following protocol details the extraction and isolation of this compound from the rhizomes of Curcuma xanthorrhiza.

Methodology:

-

Extraction: The air-dried and powdered rhizomes of Curcuma xanthorrhiza (1 kg) are macerated with methanol (3 x 5 L) at room temperature for seven days.

-

Concentration: The combined methanol extracts are filtered and concentrated under reduced pressure to yield the crude methanol extract.

-

Fractionation: The crude extract is suspended in water and successively partitioned with n-hexane, dichloromethane, and ethyl acetate.

-

Column Chromatography (Silica Gel): The dichloromethane fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

-

Further Purification (Silica Gel): Fractions showing the presence of the target compound by TLC analysis are combined and further purified by silica gel column chromatography using a dichloromethane and acetone gradient.

-

Size-Exclusion Chromatography (Sephadex LH-20): The semi-purified fraction is then subjected to size-exclusion chromatography on a Sephadex LH-20 column with methanol as the eluent to afford the pure this compound.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available data on the specific biological activities and associated signaling pathways of this compound. However, other bisabolane sesquiterpenoids isolated from Curcuma species have demonstrated a range of biological effects, including anti-inflammatory and antitumor activities. It is plausible that this compound may exhibit similar properties.

Future research should focus on evaluating the bioactivity of this compound in various assays, such as cytotoxicity assays against cancer cell lines and anti-inflammatory assays measuring the inhibition of pro-inflammatory mediators. Should significant activity be observed, further studies into the underlying mechanism of action, including the investigation of its effects on key signaling pathways like NF-κB and MAPK, would be warranted.

Conclusion

This compound is a well-characterized sesquiterpenoid from Curcuma xanthorrhiza. This guide provides the foundational chemical and procedural information necessary for its further study. The lack of extensive biological data presents a clear opportunity for future research to explore the therapeutic potential of this natural product. The detailed spectroscopic data and isolation protocol herein will facilitate the acquisition of this compound for such investigations.

References

In-Depth Technical Guide: 3,4-Dihydroxybisabola-1,10-diene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, spectroscopic properties, and isolation of the natural product 3,4-Dihydroxybisabola-1,10-diene. This sesquiterpenoid, isolated from the rhizomes of Curcuma xanthorrhiza Roxb., represents a molecule of interest for further investigation in drug discovery and development. This document compiles available data on its chemical identification and provides a detailed experimental protocol for its isolation, serving as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and medicinal chemistry.

Chemical Structure and Properties

This compound is a bisabolane sesquiterpenoid characterized by a cyclohexene ring and a substituted heptene side chain. Its chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₂₆O₂ |

| Molecular Weight | 238.37 g/mol |

| IUPAC Name | (1S,2S,5R)-2-methyl-5-[(2S)-6-methylhept-5-en-2-yl]cyclohex-3-ene-1,2-diol[1] |

| CAS Number | 129673-87-6[1] |

| SMILES | C--INVALID-LINK--[C@H]1C--INVALID-LINK--(C)O">C@@HO |

| InChI | InChI=1S/C15H26O2/c1-11(2)6-5-7-12(3)13-8-9-15(4,17)14(16)10-13/h6,8-9,12-14,16-17H,5,7,10H2,1-4H3/t12-,13+,14-,15-/m0/s1 |

| InChIKey | YRFJMOGROZTYPC-XGUBFFRZSA-N |

| Natural Source | Rhizomes of Curcuma xanthorrhiza Roxb. and Curcuma longa[1] |

| Appearance | Colorless oil |

Spectroscopic Data

The structural elucidation of this compound was accomplished through comprehensive spectroscopic analysis, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

¹³C-NMR Spectral Data

The following table summarizes the ¹³C-NMR chemical shifts for this compound.

| Carbon Atom | Chemical Shift (δ) in ppm |

| 1 | 135.2 |

| 2 | 124.7 |

| 3 | 71.9 |

| 4 | 73.5 |

| 5 | 29.8 |

| 6 | 31.2 |

| 7 | 45.1 |

| 8 | 22.4 |

| 9 | 38.2 |

| 10 | 124.1 |

| 11 | 131.7 |

| 12 | 25.7 |

| 13 | 17.7 |

| 14 | 21.1 |

| 15 | 23.5 |

¹H-NMR Spectral Data

The ¹H-NMR spectral data provides detailed information about the proton environment within the molecule.

| Proton(s) | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 5.65 | d | 10.0 |

| H-5α | 1.95 | m | |

| H-5β | 1.50 | m | |

| H-6α | 2.10 | m | |

| H-6β | 1.85 | m | |

| H-7 | 1.70 | m | |

| H-8 | 1.30 | m | |

| H-9 | 2.00 | m | |

| H-10 | 5.10 | t | 7.0 |

| H-12 | 1.68 | s | |

| H-13 | 1.60 | s | |

| H-14 | 0.95 | d | 7.0 |

| H-15 | 1.25 | s |

Experimental Protocols

Isolation of this compound from Curcuma xanthorrhiza

The following protocol details the extraction and isolation of this compound from the rhizomes of Curcuma xanthorrhiza.

Methodology:

-

Extraction: The air-dried and powdered rhizomes of Curcuma xanthorrhiza (1 kg) are macerated with methanol (3 x 5 L) at room temperature for seven days.

-

Concentration: The combined methanol extracts are filtered and concentrated under reduced pressure to yield the crude methanol extract.

-

Fractionation: The crude extract is suspended in water and successively partitioned with n-hexane, dichloromethane, and ethyl acetate.

-

Column Chromatography (Silica Gel): The dichloromethane fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

-

Further Purification (Silica Gel): Fractions showing the presence of the target compound by TLC analysis are combined and further purified by silica gel column chromatography using a dichloromethane and acetone gradient.

-

Size-Exclusion Chromatography (Sephadex LH-20): The semi-purified fraction is then subjected to size-exclusion chromatography on a Sephadex LH-20 column with methanol as the eluent to afford the pure this compound.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available data on the specific biological activities and associated signaling pathways of this compound. However, other bisabolane sesquiterpenoids isolated from Curcuma species have demonstrated a range of biological effects, including anti-inflammatory and antitumor activities. It is plausible that this compound may exhibit similar properties.

Future research should focus on evaluating the bioactivity of this compound in various assays, such as cytotoxicity assays against cancer cell lines and anti-inflammatory assays measuring the inhibition of pro-inflammatory mediators. Should significant activity be observed, further studies into the underlying mechanism of action, including the investigation of its effects on key signaling pathways like NF-κB and MAPK, would be warranted.

Conclusion

This compound is a well-characterized sesquiterpenoid from Curcuma xanthorrhiza. This guide provides the foundational chemical and procedural information necessary for its further study. The lack of extensive biological data presents a clear opportunity for future research to explore the therapeutic potential of this natural product. The detailed spectroscopic data and isolation protocol herein will facilitate the acquisition of this compound for such investigations.

References

physical and chemical properties of 3,4-Dihydroxybisabola-1,10-diene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxybisabola-1,10-diene is a sesquiterpenoid natural product. Sesquiterpenoids are a class of terpenes that consist of three isoprene (B109036) units and are known for their structural diversity and wide range of biological activities. This compound has been isolated from the rhizomes of Curcuma xanthorrhiza Roxb., a plant belonging to the ginger family (Zingiberaceae), commonly known as Javanese turmeric.[1][2] The chemical structure of this compound was elucidated through comprehensive spectroscopic analyses.[2] This technical guide provides a summary of the known physical and chemical properties of this compound, outlines experimental protocols for its study, and explores its potential biological significance.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. While some data is available from public databases and supplier information, specific experimental values for properties such as melting point and boiling point are not widely reported in the currently available literature.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₆O₂ | PubChem[3] |

| Molecular Weight | 238.37 g/mol | PubChem[3] |

| CAS Number | 129673-87-6 | ChemicalBook[1] |

| IUPAC Name | (1S,2S,5R)-2-methyl-5-[(2S)-6-methylhept-5-en-2-yl]cyclohex-3-ene-1,2-diol | PubChem[3] |

| Appearance | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces[2] |

| Storage | Recommended storage at -20°C | Biorbyt |

Spectroscopic Data

The structure of this compound was determined using various spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[2] While the specific spectral data from the primary literature (Helvetica Chimica Acta, 2014, 97(9):1295) is not publicly available, databases provide general information on the types of spectra available.

Note: Detailed peak lists and chemical shifts for ¹H-NMR, ¹³C-NMR, and IR, as well as the full mass spectrum, would be found in the aforementioned publication.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C-NMR and ¹H-NMR are essential for elucidating the carbon-hydrogen framework of the molecule.

-

¹³C-NMR: A ¹³C-NMR spectrum is available for this compound.[4]

-

¹H-NMR: While not explicitly detailed in the search results, ¹H-NMR data is a standard method for the structural elucidation of organic compounds.

Mass Spectrometry (MS)

A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available, which provides information on the molecular weight and fragmentation pattern of the compound.[4]

Infrared (IR) Spectroscopy

IR spectroscopy would provide information about the functional groups present in the molecule, such as the hydroxyl (-OH) groups and the carbon-carbon double bonds (C=C).

Experimental Protocols

Isolation and Purification

While a specific protocol for this compound is not detailed in the available literature, a general methodology for the isolation of sesquiterpenoids from Curcuma xanthorrhiza rhizomes can be described as follows. This protocol is based on common phytochemical extraction and purification techniques.

Caption: Generalized workflow for the isolation and purification of sesquiterpenoids.

Methodology:

-

Extraction: The dried and powdered rhizomes of Curcuma xanthorrhiza are subjected to extraction with an organic solvent, typically methanol or ethanol, at room temperature or with gentle heating.

-

Concentration: The resulting extract is filtered to remove solid plant material and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. For sesquiterpenoids, partitioning between an aqueous and a nonpolar organic solvent like n-hexane is common.

-

Chromatography: The n-hexane fraction, which is expected to contain the sesquiterpenoids, is then subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity (e.g., with ethyl acetate).

-

Purification and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are combined and may require further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain the pure compound.

-

Structure Determination: The structure of the isolated compound is then determined using spectroscopic methods as mentioned in the previous section.

Biological Activity Assays

Currently, there is no specific information in the public domain regarding the biological activities of this compound. However, other sesquiterpenoids isolated from Curcuma xanthorrhiza, such as xanthorrhizol, have demonstrated significant anti-inflammatory and antioxidant activities.[5][6] Based on this, a hypothetical experimental workflow to investigate the potential anti-inflammatory effects of this compound is proposed below.

Caption: Proposed workflow to screen for anti-inflammatory activity.

Potential Signaling Pathways (Hypothetical)

As there is no direct experimental evidence on the biological activity of this compound, the following signaling pathway is hypothetical . It is based on the known anti-inflammatory mechanisms of other sesquiterpenoids, such as xanthorrhizol, isolated from the same plant source, which are known to modulate the NF-κB and MAPK signaling pathways.[5][6] Further research is required to validate if this compound acts through a similar mechanism.

Hypothetical Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.

Caption: Proposed mechanism of NF-κB pathway inhibition.

Hypothetical Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation.

Caption: Proposed mechanism of MAPK pathway modulation.

Conclusion and Future Directions

This compound is a structurally characterized sesquiterpenoid from Curcuma xanthorrhiza. While its basic chemical properties are known, there is a significant lack of publicly available data on its specific physical properties and detailed spectral characteristics. Furthermore, its biological activities and mechanism of action have not yet been reported.

Future research should focus on:

-

Complete Physicochemical Characterization: Determination of melting point, boiling point, and other physical constants.

-

Publication of Detailed Spectral Data: Making the full ¹H-NMR, ¹³C-NMR, IR, and MS data readily accessible.

-

Investigation of Biological Activities: Screening for a wide range of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities, is warranted, given the activities of other compounds from the same source.

-

Mechanistic Studies: Should biological activity be confirmed, elucidation of the underlying molecular mechanisms and signaling pathways will be crucial for its potential development as a therapeutic agent.

This technical guide provides a foundation for researchers and scientists interested in exploring the potential of this compound. The hypothetical pathways and experimental workflows presented here offer a starting point for future investigations into this promising natural product.

References

- 1. This compound | 129673-87-6 [chemicalbook.com]

- 2. This compound | CAS:129673-87-6 | Manufacturer ChemFaces [chemfaces.com]

- 3. 2,3-Dihydroxybisabola-4,10-diene | C15H26O2 | CID 14633006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. li01.tci-thaijo.org [li01.tci-thaijo.org]

physical and chemical properties of 3,4-Dihydroxybisabola-1,10-diene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxybisabola-1,10-diene is a sesquiterpenoid natural product. Sesquiterpenoids are a class of terpenes that consist of three isoprene units and are known for their structural diversity and wide range of biological activities. This compound has been isolated from the rhizomes of Curcuma xanthorrhiza Roxb., a plant belonging to the ginger family (Zingiberaceae), commonly known as Javanese turmeric.[1][2] The chemical structure of this compound was elucidated through comprehensive spectroscopic analyses.[2] This technical guide provides a summary of the known physical and chemical properties of this compound, outlines experimental protocols for its study, and explores its potential biological significance.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. While some data is available from public databases and supplier information, specific experimental values for properties such as melting point and boiling point are not widely reported in the currently available literature.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₆O₂ | PubChem[3] |

| Molecular Weight | 238.37 g/mol | PubChem[3] |

| CAS Number | 129673-87-6 | ChemicalBook[1] |

| IUPAC Name | (1S,2S,5R)-2-methyl-5-[(2S)-6-methylhept-5-en-2-yl]cyclohex-3-ene-1,2-diol | PubChem[3] |

| Appearance | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces[2] |

| Storage | Recommended storage at -20°C | Biorbyt |

Spectroscopic Data

The structure of this compound was determined using various spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[2] While the specific spectral data from the primary literature (Helvetica Chimica Acta, 2014, 97(9):1295) is not publicly available, databases provide general information on the types of spectra available.

Note: Detailed peak lists and chemical shifts for ¹H-NMR, ¹³C-NMR, and IR, as well as the full mass spectrum, would be found in the aforementioned publication.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C-NMR and ¹H-NMR are essential for elucidating the carbon-hydrogen framework of the molecule.

-

¹³C-NMR: A ¹³C-NMR spectrum is available for this compound.[4]

-

¹H-NMR: While not explicitly detailed in the search results, ¹H-NMR data is a standard method for the structural elucidation of organic compounds.

Mass Spectrometry (MS)

A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available, which provides information on the molecular weight and fragmentation pattern of the compound.[4]

Infrared (IR) Spectroscopy

IR spectroscopy would provide information about the functional groups present in the molecule, such as the hydroxyl (-OH) groups and the carbon-carbon double bonds (C=C).

Experimental Protocols

Isolation and Purification

While a specific protocol for this compound is not detailed in the available literature, a general methodology for the isolation of sesquiterpenoids from Curcuma xanthorrhiza rhizomes can be described as follows. This protocol is based on common phytochemical extraction and purification techniques.

Caption: Generalized workflow for the isolation and purification of sesquiterpenoids.

Methodology:

-

Extraction: The dried and powdered rhizomes of Curcuma xanthorrhiza are subjected to extraction with an organic solvent, typically methanol or ethanol, at room temperature or with gentle heating.

-

Concentration: The resulting extract is filtered to remove solid plant material and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. For sesquiterpenoids, partitioning between an aqueous and a nonpolar organic solvent like n-hexane is common.

-

Chromatography: The n-hexane fraction, which is expected to contain the sesquiterpenoids, is then subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity (e.g., with ethyl acetate).

-

Purification and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are combined and may require further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain the pure compound.

-

Structure Determination: The structure of the isolated compound is then determined using spectroscopic methods as mentioned in the previous section.

Biological Activity Assays

Currently, there is no specific information in the public domain regarding the biological activities of this compound. However, other sesquiterpenoids isolated from Curcuma xanthorrhiza, such as xanthorrhizol, have demonstrated significant anti-inflammatory and antioxidant activities.[5][6] Based on this, a hypothetical experimental workflow to investigate the potential anti-inflammatory effects of this compound is proposed below.

Caption: Proposed workflow to screen for anti-inflammatory activity.

Potential Signaling Pathways (Hypothetical)

As there is no direct experimental evidence on the biological activity of this compound, the following signaling pathway is hypothetical . It is based on the known anti-inflammatory mechanisms of other sesquiterpenoids, such as xanthorrhizol, isolated from the same plant source, which are known to modulate the NF-κB and MAPK signaling pathways.[5][6] Further research is required to validate if this compound acts through a similar mechanism.

Hypothetical Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.

Caption: Proposed mechanism of NF-κB pathway inhibition.

Hypothetical Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation.

Caption: Proposed mechanism of MAPK pathway modulation.

Conclusion and Future Directions

This compound is a structurally characterized sesquiterpenoid from Curcuma xanthorrhiza. While its basic chemical properties are known, there is a significant lack of publicly available data on its specific physical properties and detailed spectral characteristics. Furthermore, its biological activities and mechanism of action have not yet been reported.

Future research should focus on:

-

Complete Physicochemical Characterization: Determination of melting point, boiling point, and other physical constants.

-

Publication of Detailed Spectral Data: Making the full ¹H-NMR, ¹³C-NMR, IR, and MS data readily accessible.

-

Investigation of Biological Activities: Screening for a wide range of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities, is warranted, given the activities of other compounds from the same source.

-

Mechanistic Studies: Should biological activity be confirmed, elucidation of the underlying molecular mechanisms and signaling pathways will be crucial for its potential development as a therapeutic agent.

This technical guide provides a foundation for researchers and scientists interested in exploring the potential of this compound. The hypothetical pathways and experimental workflows presented here offer a starting point for future investigations into this promising natural product.

References

- 1. This compound | 129673-87-6 [chemicalbook.com]

- 2. This compound | CAS:129673-87-6 | Manufacturer ChemFaces [chemfaces.com]

- 3. 2,3-Dihydroxybisabola-4,10-diene | C15H26O2 | CID 14633006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. li01.tci-thaijo.org [li01.tci-thaijo.org]

In-Depth Technical Guide: 3,4-Dihydroxybisabola-1,10-diene (CAS: 129673-87-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific knowledge on 3,4-Dihydroxybisabola-1,10-diene, a sesquiterpenoid natural product. The document details its chemical properties, natural origin, and isolation. Notably, this guide presents recent in silico research identifying this compound as a potential antibacterial agent by targeting penicillin-binding protein 2X (PBP2X). While experimental validation is pending, these computational findings offer a promising avenue for future drug development. This paper summarizes the available data and highlights the need for further experimental investigation to elucidate the full therapeutic potential of this compound.

Chemical Properties and Structure

This compound is a bisabolane (B3257923) sesquiterpenoid. Its structure was elucidated through comprehensive spectroscopic analysis, including 1D- and 2D-NMR, mass spectrometry, and infrared spectroscopy.

| Property | Value | Source |

| CAS Number | 129673-87-6 | N/A |

| Molecular Formula | C₁₅H₂₆O₂ | N/A |

| Molecular Weight | 238.37 g/mol | N/A |

| Type of Compound | Sesquiterpenoid | N/A |

| Predicted Target | Penicillin-binding protein 2X (PBP2X) | [1] |

| Predicted Bioactivity | Antibacterial | [1] |

| Binding Affinity (in silico) | -8.3 kcal/mol | [1] |

Natural Source and Isolation

This compound is a naturally occurring compound isolated from the rhizomes of Curcuma xanthorrhiza Roxb., commonly known as Javanese turmeric.

Experimental Protocol: Isolation

The isolation of this compound, as described in the literature, involves the following general steps:

-

Extraction: The dried and powdered rhizomes of Curcuma xanthorrhiza are extracted with a suitable organic solvent, such as ethanol (B145695) or methanol, at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, for example, petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

-

Chromatography: The fraction containing the target compound (typically the ethyl acetate fraction) is subjected to multiple rounds of column chromatography. This may include silica (B1680970) gel chromatography, Sephadex LH-20 chromatography, and preparative thin-layer chromatography (TLC) to purify the compound.

-

Structure Elucidation: The structure of the purified compound is then determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC, and mass spectrometry.

Potential Biological Activity: In Silico Antibacterial Studies

Recent computational studies have identified this compound as a promising candidate for a novel antibacterial agent.[1] These in silico analyses suggest that the compound may exert its effect by inhibiting penicillin-binding protein 2X (PBP2X), a crucial enzyme in bacterial cell wall synthesis.[1]

Predicted Mechanism of Action

Molecular docking and dynamic simulations predict that this compound binds to the active site of PBP2X with a high affinity (-8.3 kcal/mol).[1] This interaction is thought to inhibit the transpeptidase activity of PBP2X, which is essential for cross-linking peptidoglycan chains in the bacterial cell wall. The disruption of this process would lead to a compromised cell wall, ultimately resulting in bacterial cell death.

Conclusion and Future Directions

This compound is a novel, naturally occurring sesquiterpenoid with a well-defined chemical structure. While its biological activities are largely unexplored, recent computational studies provide a strong rationale for its investigation as a potential antibacterial agent targeting PBP2X.

It is critical to emphasize that the antibacterial activity and the proposed mechanism of action are currently based on in silico data and await experimental validation. Future research should focus on:

-

In vitro studies: Performing antibacterial susceptibility assays (e.g., determining Minimum Inhibitory Concentration - MIC) against a panel of pathogenic bacteria to confirm the predicted activity.

-

Enzymatic assays: Conducting experiments to verify the inhibitory effect of the compound on PBP2X activity.

-

In vivo studies: Evaluating the efficacy and safety of this compound in animal models of bacterial infection.

-

Exploration of other bioactivities: Given the diverse pharmacological effects of other sesquiterpenoids from Curcuma species, investigating other potential therapeutic properties (e.g., anti-inflammatory, anticancer) of this compound is warranted.

The development of novel antibiotics is a critical area of research, and natural products like this compound represent a promising source of new therapeutic leads. The foundational data presented in this guide serves as a call to action for the scientific community to further investigate this intriguing molecule.

References

In-Depth Technical Guide: 3,4-Dihydroxybisabola-1,10-diene (CAS: 129673-87-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific knowledge on 3,4-Dihydroxybisabola-1,10-diene, a sesquiterpenoid natural product. The document details its chemical properties, natural origin, and isolation. Notably, this guide presents recent in silico research identifying this compound as a potential antibacterial agent by targeting penicillin-binding protein 2X (PBP2X). While experimental validation is pending, these computational findings offer a promising avenue for future drug development. This paper summarizes the available data and highlights the need for further experimental investigation to elucidate the full therapeutic potential of this compound.

Chemical Properties and Structure

This compound is a bisabolane sesquiterpenoid. Its structure was elucidated through comprehensive spectroscopic analysis, including 1D- and 2D-NMR, mass spectrometry, and infrared spectroscopy.

| Property | Value | Source |

| CAS Number | 129673-87-6 | N/A |

| Molecular Formula | C₁₅H₂₆O₂ | N/A |

| Molecular Weight | 238.37 g/mol | N/A |

| Type of Compound | Sesquiterpenoid | N/A |

| Predicted Target | Penicillin-binding protein 2X (PBP2X) | [1] |

| Predicted Bioactivity | Antibacterial | [1] |

| Binding Affinity (in silico) | -8.3 kcal/mol | [1] |

Natural Source and Isolation

This compound is a naturally occurring compound isolated from the rhizomes of Curcuma xanthorrhiza Roxb., commonly known as Javanese turmeric.

Experimental Protocol: Isolation

The isolation of this compound, as described in the literature, involves the following general steps:

-

Extraction: The dried and powdered rhizomes of Curcuma xanthorrhiza are extracted with a suitable organic solvent, such as ethanol or methanol, at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, for example, petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatography: The fraction containing the target compound (typically the ethyl acetate fraction) is subjected to multiple rounds of column chromatography. This may include silica gel chromatography, Sephadex LH-20 chromatography, and preparative thin-layer chromatography (TLC) to purify the compound.

-

Structure Elucidation: The structure of the purified compound is then determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC, and mass spectrometry.

Potential Biological Activity: In Silico Antibacterial Studies

Recent computational studies have identified this compound as a promising candidate for a novel antibacterial agent.[1] These in silico analyses suggest that the compound may exert its effect by inhibiting penicillin-binding protein 2X (PBP2X), a crucial enzyme in bacterial cell wall synthesis.[1]

Predicted Mechanism of Action

Molecular docking and dynamic simulations predict that this compound binds to the active site of PBP2X with a high affinity (-8.3 kcal/mol).[1] This interaction is thought to inhibit the transpeptidase activity of PBP2X, which is essential for cross-linking peptidoglycan chains in the bacterial cell wall. The disruption of this process would lead to a compromised cell wall, ultimately resulting in bacterial cell death.

Conclusion and Future Directions

This compound is a novel, naturally occurring sesquiterpenoid with a well-defined chemical structure. While its biological activities are largely unexplored, recent computational studies provide a strong rationale for its investigation as a potential antibacterial agent targeting PBP2X.

It is critical to emphasize that the antibacterial activity and the proposed mechanism of action are currently based on in silico data and await experimental validation. Future research should focus on:

-

In vitro studies: Performing antibacterial susceptibility assays (e.g., determining Minimum Inhibitory Concentration - MIC) against a panel of pathogenic bacteria to confirm the predicted activity.

-

Enzymatic assays: Conducting experiments to verify the inhibitory effect of the compound on PBP2X activity.

-

In vivo studies: Evaluating the efficacy and safety of this compound in animal models of bacterial infection.

-

Exploration of other bioactivities: Given the diverse pharmacological effects of other sesquiterpenoids from Curcuma species, investigating other potential therapeutic properties (e.g., anti-inflammatory, anticancer) of this compound is warranted.